molecular formula C24H24N4O3S2 B2918147 Ethyl 2-(3-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 671199-33-0

Ethyl 2-(3-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B2918147
CAS No.: 671199-33-0
M. Wt: 480.6
InChI Key: BFRLSPHGZUEWTD-UHFFFAOYSA-N
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Description

Ethyl 2-(3-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a heterocyclic compound featuring:

  • A 4,5,6,7-tetrahydrobenzo[b]thiophene core with an ethyl carboxylate group at position 2.
  • A propanamido linker at position 2, connected to a [1,2,4]triazolo[4,3-a]quinoline moiety via a thioether (-S-) bond.

The synthesis involves Knoevenagel condensation and thiohydrazonate intermediates, as observed in analogous compounds .

Properties

IUPAC Name

ethyl 2-[3-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)propanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O3S2/c1-2-31-23(30)21-16-8-4-6-10-18(16)33-22(21)25-20(29)13-14-32-24-27-26-19-12-11-15-7-3-5-9-17(15)28(19)24/h3,5,7,9,11-12H,2,4,6,8,10,13-14H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFRLSPHGZUEWTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CCSC3=NN=C4N3C5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(3-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex organic compound that integrates various heterocyclic moieties known for their diverse biological activities. This article explores its potential biological activity based on structural characteristics and relevant research findings.

Structural Overview

The compound features several key structural components:

  • Triazoloquinoline Moiety : This component is known for its interaction with various biological targets and may exhibit pharmacological properties similar to other triazole-containing compounds.
  • Thiophene and Benzo[b]thiophene Rings : These aromatic systems contribute to the compound's ability to engage in π-π interactions with biological receptors.
  • Ethyl Ester Group : This functional group may serve as a prodrug, potentially enhancing bioavailability and therapeutic efficacy upon metabolic conversion.

Antimicrobial Activity

Research indicates that compounds containing the [1,2,4]triazole ring often exhibit significant antimicrobial properties. The incorporation of the quinoline structure may enhance this activity. For instance, studies have shown that quinoline derivatives possess notable antibacterial properties against pathogens such as Mycobacterium tuberculosis and various Gram-positive and Gram-negative bacteria .

Antitubercular Activity

A series of quinoline derivatives have been synthesized and evaluated for their antitubercular activity. For example, modifications to the alkyl chain length in quinoline derivatives have been linked to increased anti-TB activity. The presence of specific substituents on the quinoline ring can significantly influence the Minimum Inhibitory Concentration (MIC) against M. tuberculosis .

CompoundStructure FeaturesMIC (µg/mL)
Ethyl 2-(3-(triazolo[4,3-a]quinolin-1-ylthio)propanamido)Triazole and quinoline ringsTBD
Quinoline Derivative AAlkyl chain modification12.5
Quinoline Derivative BHydroxyl substituent>100

Anticancer Potential

Triazole derivatives have been documented for their anticancer properties. The mechanism often involves inhibition of specific enzymes or pathways crucial for cancer cell proliferation. The unique structural features of Ethyl 2-(3-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)propanamido) may offer a novel scaffold for developing anticancer agents targeting multiple pathways .

While specific mechanisms for this compound remain under investigation, it is hypothesized that the triazoloquinoline moiety could interact with biological targets similarly to other known drugs in this class. These interactions might include:

  • Enzyme Inhibition : Compounds with similar structures have shown potential in inhibiting enzymes involved in critical metabolic pathways.
  • Receptor Modulation : The ability of triazoles to bind to receptors could lead to agonistic or antagonistic effects depending on the context.

Research Findings

Recent studies have highlighted the importance of structure-activity relationships (SAR) in understanding the biological efficacy of triazole-containing compounds. For instance:

  • Substituents at specific positions on the quinoline ring significantly affect antimicrobial potency.
  • The introduction of alkoxy groups has been linked to enhanced antitubercular activity compared to unsubstituted analogs .

Scientific Research Applications

The receptor-interacting protein kinase 1 (RIPK1) is an intracellular adaptor that regulates inflammation, apoptosis, and necrosis by transmitting signals from receptors . RIPK1 kinase inhibitors have potential applications for treating monogenic and polygenic autoimmune, inflammatory, neurodegenerative, ischaemic, and acute conditions like sepsis .

Scientific Research Applications

RIPK1 kinase inhibitors have demonstrated potential therapeutic benefits in various inflammatory conditions . GNE684, a RIP1 kinase inhibitor, effectively blocked skin inflammation and immune cell infiltrates in the livers of Sharpin mutant mice with chronic proliferative dermatitis . Studies using GNE684 highlight the benefit of inhibiting RIP1 in skin inflammation, as opposed to its lack of relevance for testicular longevity and the response to certain viral infections .

ApplicationDescription
Skin Inflammation RIP1 inhibition using GNE684 effectively blocks skin inflammation and immune cell infiltration in Sharpin mutant mice .
Sepsis and SIRS RIPK1 kinase inhibition shows clinical relevance in sepsis and may be a potential therapeutic target for systemic inflammatory response syndrome (SIRS) and sepsis .
Liver Cytotoxicity and Inflammation RIP1 inhibition reduces reactive oxygen species (ROS) and pro-inflammatory cytokines, improving hbX-induced oxidative stress and inflammatory responses in liver cells .
Brain Injury and Neuroprotection Nec-1, a RIP1 inhibitor, can prevent local inflammation and microglial activation induced by intraventricular hemorrhage (IVH) . Additionally, RIPK1 inhibition partially promoted the recovery of brain function by inhibiting astrocyte hyperplasia .
Myocardial Ischemia-Reperfusion Injury RIPK1 inhibition reduces myocardial infarction size, reduces inflammatory response and ROS production, and improves cardiac remodeling .
Intestinal Ischemia/Reperfusion Injury In a rat model of intestinal ischemia/reperfusion (I/R) injury, the expressions of RIP1/3 were reduced after treatment with Nec-1 .
Autoimmune Diseases The peripherally restricted GSK’772 is being developed for peripheral autoimmune diseases, including psoriasis, rheumatoid arthritis (RA) and ulcerative colitis . The brain-penetrant DNL747 is in human clinical trial phase Ib/IIa for amyotrophic lateral sclerosis (ALS) .

Case Studies

  • Sharpin Mutant Mice (Cpdm) : GNE684 effectively blocked skin inflammation and liver immune cell infiltration in Sharpin mutant mice, suggesting that RIP1 inhibition can treat skin inflammatory diseases .
  • Collagen Antibody-Induced Arthritis: Inhibition of RIP1 reduced collagen antibody-induced arthritis, and prevented skin inflammation caused by mutation of .
  • Myocardial Ischemia-Reperfusion: Inhibition of RIPK1 inhibited programmed necrosis after myocardial ischemia-reperfusion, reduced myocardial infarction size, reduced inflammatory response, reduced the production of ROS, and then improved the function of cardiac remodeling in the infarcted area .
  • D138N Mutant Knock-in Rats: RIPK1 KD rats were protected from a range of behavioral, imaging, and histopathological endpoints in a rat model with RIPK1 (D138N) mutant knock-in, and the accumulation of inflammatory and neuronal damage biomarkers was reduced in RIP1 KD rats .

Chemical Reactions Analysis

Key Chemical Reactions

The following table summarizes significant reactions involved in the synthesis and modification of ethyl 2-(3-( triazolo[4,3-a]quinolin-1-ylthio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate:

Reaction TypeReactants/ConditionsProducts/Observations
Cyclization Ethyl isothiocyanate + ethyl 2-amino derivativeFormation of thiazine derivatives
Acylation Chloroacetyl chloride + ethyl 2-amino derivativeAcylated product formation
N-Alkylation Alkyl halides + nitrogen-containing intermediatesN-Alkylated derivatives
Hydrazinolysis Hydrazine hydrate + thioamide derivativesFormation of hydrazine derivatives
Nucleophilic Substitution Chloro-thieno derivatives + nitrogen nucleophilesSubstituted products

Reaction Mechanisms

The mechanisms for key reactions include:

Cyclization Mechanism

The cyclization of ethyl isothiocyanate with the amino derivative involves nucleophilic attack by the amino group on the isothiocyanate carbon atom leading to the formation of a thiazine ring.

Acylation Mechanism

In the acylation step with chloroacetyl chloride:

  • The nitrogen atom of the amino group attacks the carbonyl carbon.
  • A tetrahedral intermediate forms and collapses to release HCl and yield the acylated product.

N-Alkylation Mechanism

In N-alkylation reactions:

  • The nitrogen atom acts as a nucleophile attacking alkyl halides.
  • This results in the formation of N-alkylated products through SN2 mechanisms.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The target compound’s [1,2,4]triazolo[4,3-a]quinoline group distinguishes it from analogs with different substituents. Key comparisons include:

Compound Name Substituent Group Core Structure Key Structural Differences
Target Compound [1,2,4]Triazolo[4,3-a]quinolin-1-ylthio Benzo[b]thiophene Bulky, nitrogen-rich heterocycle with aromaticity
Ethyl 2-(3-(5-ethylfuran-2-yl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate 5-Ethylfuran-2-yl Benzo[b]thiophene Oxygen-containing furan ring; less aromatic
Methyl 2-(2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate 5-Methyl-[1,2,4]triazolo[4,3-a]quinolin-1-ylthio Benzo[b]thiophene Methyl substitution on triazoloquinoline; shorter thioacetamido linker
Ethyl 2-(2-(cyclohexylthio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate Cyclohexylthio Benzo[b]thiophene Aliphatic thioether; no heteroaromatic system

Key Observations :

  • The thioether linkage in the target compound offers stability over disulfide bonds but may be less reactive than oxygen-containing furan derivatives .

Physical and Chemical Properties

Property Target Compound 5-Ethylfuran Analog Cyclohexylthio Analog
Molecular Weight ~500 g/mol (estimated) 395.6 g/mol 395.6 g/mol
Polarity (Rf) Lower (bulky aromatic group) Moderate (furan polarity) Higher (aliphatic chain)
Stability High (aromatic stabilization) Moderate (furan oxidation) High (stable thioether)

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing the core [1,2,4]triazolo[4,3-a]quinoline scaffold in this compound?

  • The [1,2,4]triazolo[4,3-a]quinoline moiety can be synthesized via cyclocondensation reactions. For example, cyclization of phenylquinoline-2-one derivatives with thiocarbohydrazide under alkaline conditions generates intermediates like 4-amino-5-sulfanyl-4,5-dihydro-1,2,4-triazoles, which are further cyclized using brominated reagents in anhydrous ethanol (e.g., Scheme 17 in ). Refluxing with substituted benzaldehydes in ethanol and glacial acetic acid is another method for triazole formation .

Q. How is the thiophene-3-carboxylate moiety introduced into the molecule?

  • The 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate group is typically synthesized via cyclization of 2-aminothiophene derivatives. For instance, reacting ethyl cyanoacetate or malononitrile with 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene precursors in 1,4-dioxane under reflux conditions yields fused thiophene-pyrimidine intermediates .

Q. What spectroscopic methods are used to characterize this compound?

  • Key techniques include:

  • 1H/13C NMR : To confirm the presence of tetrahydrobenzo[b]thiophene protons (δ 1.5–2.8 ppm) and triazole/quinoline aromatic signals (δ 7.0–8.5 ppm).
  • LC-MS : For molecular weight verification (e.g., [M+H]+ peaks).
  • IR Spectroscopy : To identify carbonyl (C=O, ~1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) groups .

Advanced Research Questions

Q. How can side reactions during the coupling of the triazoloquinoline and thiophene moieties be minimized?

  • Side products like unreacted thiol intermediates or over-alkylated species may form. Strategies include:

  • Using anhydrous ethanol as a solvent to suppress hydrolysis.
  • Optimizing stoichiometry (e.g., 1:1 molar ratio of triazoloquinoline-thiol to propanamide linker).
  • Adding catalytic bases (e.g., triethylamine) to deprotonate thiol groups and enhance nucleophilicity .

Q. What computational methods are suitable for predicting the compound’s binding affinity to biological targets?

  • Molecular docking (e.g., AutoDock Vina) can model interactions with enzymes like EGFR or microbial targets.
  • QSAR studies using descriptors like logP, polar surface area, and H-bond donors/acceptors (see for calculated parameters) help correlate structure with activity .

Q. How can contradictory biological activity data across studies be resolved?

  • Discrepancies in antimicrobial or anticancer assays may arise from variations in:

  • Strain specificity : Activity against Gram-positive vs. Gram-negative bacteria (e.g., reports moderate activity but lacks strain details).
  • Assay conditions : Adjusting pH, incubation time, or solvent (DMSO vs. saline) can improve reproducibility.
  • Control compounds : Include reference drugs (e.g., ciprofloxacin) to validate assay sensitivity .

Methodological Guidance

Q. What purification techniques are recommended for isolating the final compound?

  • Column chromatography : Use silica gel with ethyl acetate/hexane gradients (3:7 to 7:3) for polar impurities.
  • Recrystallization : Absolute ethanol/dioxane mixtures yield high-purity crystals .

Q. How to troubleshoot low yields in the amide coupling step?

  • Ensure anhydrous conditions to prevent hydrolysis of the active ester intermediate.
  • Replace EDC/HOBt with DCC/DMAP for sterically hindered amines.
  • Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) .

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